N-(2-acetylphenyl)decanamide

Description

BenchChem offers high-quality N-(2-acetylphenyl)decanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetylphenyl)decanamide including the price, delivery time, and more detailed information at info@benchchem.com.

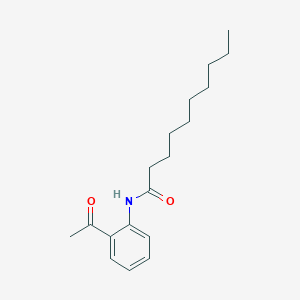

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-14-18(21)19-17-13-11-10-12-16(17)15(2)20/h10-13H,3-9,14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCAQEHCIBDDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(2-acetylphenyl)decanamide

Executive Summary

This document provides a comprehensive technical guide for the synthesis of the target molecule, N-(2-acetylphenyl)decanamide. The proposed synthetic pathway is centered on the N-acylation of 2'-aminoacetophenone with decanoyl chloride. This approach is reliable, high-yielding, and predicated on well-established chemical principles. This guide will elaborate on the underlying reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization and safety protocols. The information is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Proposed Synthesis Pathway: Retrosynthetic Analysis & Strategy

The synthesis of N-(2-acetylphenyl)decanamide is most directly achieved through the formation of an amide bond between an aromatic amine and an acyl chloride. A retrosynthetic analysis logically disconnects the target amide at the C-N bond, identifying 2'-aminoacetophenone and decanoyl chloride as the requisite starting materials.

This synthetic strategy leverages the Schotten-Baumann reaction, a robust and widely used method for synthesizing amides from amines and acyl chlorides.[1][2] The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2][3]

Caption: The nucleophilic acyl substitution mechanism for the synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of N-(2-acetylphenyl)decanamide.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 2'-Aminoacetophenone | C₈H₉NO | 135.16 | 551-93-9 | Starting material. Should be pure. |

| Decanoyl Chloride | C₁₀H₁₉ClO | 190.71 | 112-13-0 | Acylating agent. Highly reactive. [4] |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Base and solvent. Must be dry. |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | Reaction solvent. Must be dry. |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | For workup (acid wash). |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | For workup (base wash). |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 7647-14-5 | For workup (drying). |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2'-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM) and anhydrous pyridine (1.2 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add a solution of decanoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water.

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography. [5] 3.3. Characterization

-

The identity and purity of the synthesized N-(2-acetylphenyl)decanamide should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the amide N-H stretch and the two C=O stretches (amide and ketone). [6]* Mass Spectrometry (MS): To determine the molecular weight of the compound. [7]* Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

-

Decanoyl Chloride: Corrosive and reacts violently with water. It can cause severe skin burns and eye damage. [8]Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.

-

Dichloromethane: A volatile solvent and a suspected carcinogen.

-

General Precautions: All procedures should be carried out in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.

References

-

PubChem. (n.d.). N-(2-Acetylphenyl)acetamide. [Link]

-

ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

PubMed Central. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

- Google Patents. (1933).

-

LookChem. (n.d.). Purification of Aniline. [Link]

-

RSC Publishing. (n.d.). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. [Link]

-

Reddit. (2014, May 26). Purify and dry aniline?[Link]

-

TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. byjus.com [byjus.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1496492-27-3|N-(2-Acetylphenyl)decanamide|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-(2-acetylphenyl)decanamide: A Technical Guide to its Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Abstract

Fatty acid amide hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders. Its inhibition offers a nuanced approach to augmenting endocannabinoid signaling, potentially circumventing the side effects associated with direct cannabinoid receptor agonists. This technical guide provides a comprehensive exploration of N-(2-acetylphenyl)decanamide, a novel compound with structural motifs suggestive of FAAH inhibitory activity. While direct empirical data on this specific molecule is not yet prevalent in peer-reviewed literature, this document constructs a robust, scientifically-grounded framework for its investigation. We delve into its plausible synthesis, a detailed hypothesis of its mechanism of action, a prospective structure-activity relationship (SAR) analysis, and detailed protocols for its evaluation as a FAAH inhibitor. This guide is intended for researchers, scientists, and drug development professionals dedicated to the advancement of next-generation therapeutics targeting the endocannabinoid system.

Introduction: The Rationale for FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory.[1][2] The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through direct agonism of cannabinoid receptors, principally CB1 and CB2.[2] However, the therapeutic application of direct CB1 agonists is often hampered by undesirable side effects such as cognitive impairment and motor dysfunction.[2]

An alternative and more refined strategy to harness the therapeutic potential of the ECS is to elevate the levels of endogenous cannabinoids, such as anandamide (N-arachidonoylethanolamine or AEA).[1] Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA and other related fatty acid amides.[2][3] By inhibiting FAAH, the localized concentration and duration of action of these endogenous ligands are increased, offering a potentially more targeted and physiological modulation of the ECS.[2] Pharmacological or genetic inactivation of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models without the typical side effects of direct CB1 agonists.[2] This has spurred significant interest in the discovery and development of potent and selective FAAH inhibitors.

N-(2-acetylphenyl)decanamide presents an intriguing scaffold for a potential FAAH inhibitor. Its structure combines a lipophilic decanamide tail, which could favorably interact with the acyl chain binding pocket of FAAH, and an N-acetylphenyl headgroup, which may engage with other regions of the enzyme's active site. This guide will provide a detailed technical overview of the scientific rationale and experimental pathways for investigating this promising compound.

Synthesis of N-(2-acetylphenyl)decanamide

The synthesis of N-(2-acetylphenyl)decanamide can be approached through a straightforward acylation of 2'-aminoacetophenone with decanoyl chloride. 2'-aminoacetophenone is a commercially available starting material, or it can be synthesized via several established methods, such as the Friedel-Crafts acylation of aniline or the Fries rearrangement of N-phenylacetamide.[4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-(2-acetylphenyl)decanamide.

Detailed Experimental Protocol: Synthesis of N-(2-acetylphenyl)decanamide

-

Reaction Setup: To a solution of 2'-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) as a base to scavenge the HCl byproduct.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add decanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-(2-acetylphenyl)decanamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Mechanism of Action as a FAAH Inhibitor

While the precise mechanism of inhibition of N-(2-acetylphenyl)decanamide on FAAH would require experimental validation, we can hypothesize a plausible mode of action based on the known catalytic mechanism of FAAH and the structure of the compound. FAAH is a serine hydrolase that utilizes a Ser-Ser-Lys catalytic triad.[5] The catalytic serine (Ser241) acts as a nucleophile, attacking the carbonyl carbon of the substrate's amide bond.

We propose that N-(2-acetylphenyl)decanamide acts as a substrate mimic, with its amide carbonyl being the target for nucleophilic attack by Ser241. The long decanoyl chain would likely anchor the inhibitor within the lipophilic acyl chain-binding channel of FAAH, positioning the amide bond for interaction with the catalytic triad.

Caption: Proposed mechanism of FAAH inhibition.

The inhibition could be either reversible or irreversible, depending on the stability of the resulting acyl-enzyme intermediate. Many potent FAAH inhibitors act as covalent modifiers by forming a stable carbamoyl-enzyme adduct.[5] While N-(2-acetylphenyl)decanamide is an amide rather than a carbamate, the potential for a stable acyl-enzyme intermediate cannot be ruled out and would need to be investigated through kinetic studies.

Prospective Structure-Activity Relationship (SAR) Analysis

A systematic SAR study of N-(2-acetylphenyl)decanamide would be crucial to optimize its potency and selectivity as a FAAH inhibitor. Based on the general principles of FAAH inhibitor design, we can propose several key areas for modification and their likely impact.[5][6]

| Region of Modification | Proposed Analogs | Hypothesized Impact on Activity |

| Acyl Chain | Varying chain length (e.g., C8, C12, C14), introducing unsaturation or branching. | The length and saturation of the acyl chain are critical for optimal interaction with the hydrophobic acyl chain-binding pocket of FAAH. Deviations from the optimal length are likely to decrease potency. |

| Amide Linker | Replacement with a urea, carbamate, or reverse amide. | These modifications would significantly alter the electrophilicity of the carbonyl carbon and the geometry of the inhibitor, likely having a profound effect on the mechanism and potency of inhibition. |

| Acetylphenyl Headgroup | Substitution on the phenyl ring (e.g., with electron-withdrawing or electron-donating groups), modification of the acetyl group (e.g., to a nitro or cyano group), or replacement of the phenyl ring with other aromatic or heterocyclic systems. | These changes would probe the steric and electronic requirements of the binding pocket that accommodates the headgroup. Such modifications could enhance potency, improve selectivity over other serine hydrolases, and modulate pharmacokinetic properties. |

Experimental Evaluation of FAAH Inhibitory Activity

In Vitro FAAH Inhibition Assay

A common and reliable method for assessing FAAH inhibitory activity in vitro is a fluorescence-based assay. This assay typically utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Caption: Workflow for in vitro FAAH inhibition assay.

Detailed Protocol: In Vitro FAAH Inhibition Assay

-

Enzyme Source: Use recombinant human or rat FAAH, or homogenates from tissues known to express high levels of FAAH (e.g., brain, liver).

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Inhibitor Solutions: Prepare a stock solution of N-(2-acetylphenyl)decanamide in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.

-

Substrate Solution: Prepare a stock solution of AAMC in a suitable solvent (e.g., ethanol).

-

-

Assay Procedure:

-

In a 96-well plate, add the FAAH enzyme preparation to each well.

-

Add the test compound at various concentrations or the vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the AAMC substrate.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence of the liberated AMC using a fluorescence plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce FAAH activity by 50%) by fitting the data to a suitable sigmoidal dose-response model.

-

Potential Therapeutic Applications

Should N-(2-acetylphenyl)decanamide prove to be a potent and selective FAAH inhibitor, it could have therapeutic potential in a variety of conditions where the endocannabinoid system is dysregulated. These include:

-

Chronic Pain: FAAH inhibitors have shown efficacy in preclinical models of inflammatory and neuropathic pain.[2]

-

Anxiety and Depression: By elevating anandamide levels, FAAH inhibitors may exert anxiolytic and antidepressant effects.[2]

-

Neurodegenerative Diseases: There is growing evidence that modulation of the endocannabinoid system may be beneficial in conditions such as Alzheimer's and Parkinson's disease.

-

Inflammatory Disorders: Given the anti-inflammatory properties of anandamide and other fatty acid amides, FAAH inhibition could be a viable strategy for treating inflammatory conditions.[2]

Conclusion and Future Directions

N-(2-acetylphenyl)decanamide represents a structurally intriguing starting point for the development of novel FAAH inhibitors. This technical guide has outlined a comprehensive, albeit prospective, framework for its synthesis, mechanistic elucidation, and biological evaluation. The proposed experimental protocols provide a clear roadmap for researchers to investigate the potential of this and related compounds.

Future work should focus on the empirical validation of the hypotheses presented herein. Key next steps include the successful synthesis and characterization of N-(2-acetylphenyl)decanamide, the determination of its in vitro potency and selectivity for FAAH, and a thorough investigation of its mechanism of inhibition. Positive in vitro results would warrant further studies into its in vivo efficacy in relevant animal models of pain and inflammation, as well as a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this class of compounds and in guiding the design of the next generation of FAAH inhibitors.

References

- Ghafouri, N., et al. (2016). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 941-946.

- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 763-784.

- Kumar, D., et al. (2015). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Journal of Chemical and Pharmaceutical Research, 7(3), 123-128.

- Navia-Paldanius, D., et al. (2012). Structure-activity relationship of a new series of reversible dual monoacylglycerol lipase/fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 55(4), 1735-1751.

- El-Kashef, H., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6709.

- Bisogno, T., et al. (2002). A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase. British Journal of Pharmacology, 136(6), 791-801.

- Alexander, J. P., & Cravatt, B. F. (2006). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. Bioorganic & Medicinal Chemistry Letters, 16(11), 2950-2953.

- Piomelli, D., et al. (2006). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 16(21), 5679-5683.

- Long, J. Z., et al. (2016). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 5, e16285.

- Google Patents. (1990). EP0400611A2 - Aminoacetophenone derivatives and method for determination of enzyme activity using the same.

- Moreno-Sanz, G., et al. (2018). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Journal of Pharmacology and Experimental Therapeutics, 366(1), 113-124.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Fatty acid amide hydrolase-2. Retrieved from [Link]

- Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(7), 763-784.

Sources

- 1. Structure-activity relationship of a new series of reversible dual monoacylglycerol lipase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of N-Acylated Anilines: From-Bench to-Bedside

Abstract

N-acylated anilines represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their unique structural features allow for broad modifications, leading to a diverse range of biological activities. This guide provides an in-depth exploration of the therapeutic potential of N-acylated anilines, covering their mechanisms of action, key therapeutic applications, synthetic strategies, and essential protocols for their biological evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to serve as a comprehensive resource for advancing the discovery of novel therapeutics based on this promising chemical scaffold.

Introduction: The N-Acylated Aniline Scaffold

At its core, the N-acylated aniline structure consists of an aniline moiety where the nitrogen atom is functionalized with an acyl group. This deceptively simple framework is a cornerstone of many biologically active molecules. The aromatic nature of the aniline ring, combined with the diverse chemical properties that can be introduced via the acyl chain and substitutions on the ring, provides a rich playground for medicinal chemists.[3] These compounds are bioisosteres of other important molecules like stilbene and resveratrol, which hints at their potential to interact with a wide array of biological targets.[1]

The therapeutic landscape for N-acylated anilines is broad, with documented activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5] The versatility of this scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for lead optimization campaigns.

Key Therapeutic Applications and Mechanisms of Action

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

A significant body of research has focused on N-acylated anilines as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[6][7][8][9] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and tumor progression.[6][9]

Mechanism of Action: Certain N-acylated anilines, such as suberoylanilide hydroxamic acid (SAHA, Vorinostat), act as potent HDAC inhibitors.[6] The general pharmacophore for these inhibitors includes a zinc-binding group (often a hydroxamic acid), a linker region (the acyl chain), and a cap group that interacts with the rim of the HDAC active site (the aniline moiety). The aniline portion can be modified to enhance selectivity for specific HDAC isoforms.[9] By inhibiting HDACs, these compounds restore histone acetylation, leading to chromatin relaxation and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]

Signaling Pathway: HDAC Inhibition by N-Acylated Anilines

Caption: Mechanism of anticancer action via HDAC inhibition.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. N-acylated anilines have demonstrated significant anti-inflammatory potential by modulating the activity of key inflammatory cells like macrophages, neutrophils, and mast cells.[5]

Mechanism of Action: The anti-inflammatory effects of these compounds are often multi-faceted. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5] Others are designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10] By incorporating a 4-(methylsulfonyl)aniline pharmacophore, which is present in selective COX-2 inhibitors like celecoxib, novel N-acylated aniline derivatives can achieve potent and potentially safer anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a critical threat to global health. N-acylated anilines have emerged as a promising class of antimicrobial agents with activity against a range of pathogens, including multidrug-resistant strains.[11][12]

Mechanism of Action: The antimicrobial mechanism often involves disruption of the bacterial cell membrane.[11] The length of the N-acyl chain plays a critical role in modulating the hydrophilic-lipophilic balance of the molecule, which influences its ability to interact with and permeabilize the bacterial membrane.[11] This membrane disruption can lead to depolarization, the production of reactive oxygen species (ROS), and ultimately, bacterial cell death.[11] Furthermore, some aniline derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[13][14]

Synthetic Strategies and Lead Optimization

The synthesis of N-acylated anilines is generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening.

General Synthetic Workflow

A common and efficient method for synthesizing N-acylated anilines is through the condensation reaction between a substituted aniline and an appropriate acylating agent (e.g., an acid chloride or carboxylic acid).

Workflow: Synthesis and Screening of N-Acylated Anilines

Caption: General workflow for synthesis and evaluation.

Lead Optimization and Structure-Activity Relationships (SAR)

Once an initial hit compound is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the N-acylated aniline scaffold.

-

Aniline Ring Substitution: Introducing electron-withdrawing or electron-donating groups to the aniline ring can significantly impact biological activity. For example, in some antimicrobial series, halogen substitutions on the ring enhance potency.[15]

-

Acyl Chain Modification: The length, saturation, and branching of the acyl chain can influence membrane permeability, target binding, and metabolic stability.[11]

-

Linker and Cap Group Variation: In targeted inhibitors like those for HDACs, modifying the linker and cap groups is essential for achieving isoform selectivity and optimizing target engagement.

Table 1: Example Structure-Activity Relationship (SAR) Data for Antimicrobial N-Acylated Anilines

| Compound ID | Acyl Chain Length | Substitution on Aniline | MIC (µM) vs. S. aureus |

| Lead-01 | C12 (Lauryl) | None | 12.5 |

| Opt-01 | C14 (Myristyl) | None | 6.25 |

| Opt-02 | C16 (Palmityl) | None | 1.95[11] |

| Opt-03 | C16 (Palmityl) | 4-Chloro | 0.98 |

| Opt-04 | C18 (Stearyl) | None | 3.90 |

Data is illustrative and based on trends observed in the literature.[11]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, all experimental protocols must be designed as self-validating systems, incorporating appropriate controls and characterization steps.

Protocol: Synthesis of N-(4-chlorophenyl)palmitamide (Illustrative)

Objective: To synthesize a representative N-acylated aniline via amide coupling.

Materials:

-

4-chloroaniline (1.0 eq)

-

Palmitoyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane, Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve 4-chloroaniline in DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Slowly add triethylamine, followed by the dropwise addition of palmitoyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11] The expected spectra should show characteristic peaks for the aromatic protons, the amide proton, and the long aliphatic chain.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., HT-29 colon cancer cells).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit.

-

Self-Validation: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is critical. The positive control validates that the assay system can detect cytotoxicity, while the negative control establishes the baseline for 100% cell viability.

Future Perspectives and Challenges

The field of N-acylated anilines continues to evolve. Future research will likely focus on:

-

Developing Isoform-Selective Inhibitors: For targets like HDACs, designing compounds that inhibit specific isoforms can lead to improved efficacy and reduced off-target toxicity.

-

Multi-Target Ligands: Creating single molecules that can modulate multiple targets involved in a disease pathway is an emerging strategy.

-

Drug Delivery Systems: Encapsulating N-acylated anilines in nanoparticle or other delivery systems could improve their solubility, stability, and tumor-targeting capabilities.

The primary challenge remains the translation of promising in vitro results into in vivo efficacy and clinical success. Overcoming issues related to bioavailability, metabolic stability, and potential toxicity will be key to realizing the full therapeutic potential of this versatile chemical class.

References

-

Title: Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity Source: PubMed Central URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives Source: RJPBCS URL: [Link]

-

Title: Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target Source: NIH URL: [Link]

-

Title: Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides Source: NIH URL: [Link]

-

Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: MDPI URL: [Link]

-

Title: Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination Source: ACS Publications URL: [Link]

-

Title: Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) Source: MDPI URL: [Link]

-

Title: Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure Source: ResearchGate URL: [Link]

-

Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: PubMed URL: [Link]

-

Title: Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) Source: NIH URL: [Link]

-

Title: Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives Source: PubMed URL: [Link]

-

Title: Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration Source: PubMed Central URL: [Link]

-

Title: Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases Source: PubMed Central URL: [Link]

-

Title: A Novel Class of Small Molecule Inhibitors of HDAC6 Source: PubMed Central URL: [Link]

-

Title: Medicinal chemistry advances in targeting class I histone deacetylases Source: PMC URL: [Link]

-

Title: Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives Source: ResearchGate URL: [Link]

-

Title: Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions Source: ResearchGate URL: [Link]

-

Title: The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia Source: NIH URL: [Link]

-

Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: NIH URL: [Link]

-

Title: Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore Source: PubMed Central URL: [Link]

-

Title: Aniline synthesis by amination (arylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: N-amino acid linoleoyl conjugates: anti-inflammatory activities Source: PMC URL: [Link]

-

Title: Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells Source: PMC URL: [Link]

-

Title: Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives Source: PMC URL: [Link]

-

Title: Most Read – Chemical Science Blog Source: Chemical Science Blog URL: [Link]

-

Title: Organic chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Metal complexes in cancer therapy – an update from drug design perspective Source: PMC URL: [Link]

-

Title: Phenol - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Investigation of N-(2-acetylphenyl)decanamide as a Novel Anti-inflammatory Agent

Foreword: The Rationale for Investigating N-(2-acetylphenyl)decanamide

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, necessitates the continued search for novel therapeutic agents with improved efficacy and safety profiles.[1] While existing non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is often associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has spurred the development of selective COX-2 inhibitors, though some have faced scrutiny over cardiovascular risks.[2]

This guide focuses on a novel chemical entity, N-(2-acetylphenyl)decanamide , as a promising candidate for a new class of anti-inflammatory agents. Its chemical structure, featuring a benzamide core, is of particular interest. Benzamide and nicotinamide derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and the modulation of the NF-κB signaling pathway.[3][4] The decanamide side chain introduces lipophilicity, which may influence its pharmacokinetic properties and cellular uptake.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, step-by-step framework for the synthesis, in vitro evaluation, and in vivo assessment of N-(2-acetylphenyl)decanamide's anti-inflammatory potential. The methodologies described herein are grounded in established protocols and are designed to provide a robust and self-validating system for the thorough investigation of this compound.

Part 1: Synthesis and Characterization of N-(2-acetylphenyl)decanamide

A plausible and efficient synthetic route for N-(2-acetylphenyl)decanamide involves the acylation of 2'-aminoacetophenone with decanoyl chloride. This standard amide bond formation reaction is generally high-yielding and straightforward to perform.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-(2-acetylphenyl)decanamide.

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of 2'-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

-

Acylation: Add decanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified N-(2-acetylphenyl)decanamide using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its melting point. The synthesis of a related compound, N-(2-acetylphenyl)acetamide, has been previously reported and can serve as a reference for characterization.[5][6]

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

The initial in vitro screening is crucial to determine the compound's biological activity and guide further development. This involves assessing its cytotoxicity and its ability to inhibit key inflammatory mediators.

Experimental Workflow for In Vitro Analysis

Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.

Protocol (Western Blot Analysis):

-

Culture and treat RAW 264.7 cells with N-(2-acetylphenyl)decanamide and/or LPS as described previously.

-

Lyse the cells at different time points to obtain cytoplasmic and nuclear extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. Use GAPDH and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Interpretation: A decrease in the levels of p-IκBα and nuclear p-p65 in the presence of the compound would suggest inhibition of the NF-κB pathway.

Part 4: In Vivo Assessment of Anti-inflammatory Efficacy

Positive in vitro results must be validated in a living organism. The carrageenan-induced paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. [7][8] Protocol (Carrageenan-Induced Paw Edema in Rats):

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

-

Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group II: Positive control (e.g., Indomethacin, 10 mg/kg, oral).

-

Group III-V: N-(2-acetylphenyl)decanamide at different doses (e.g., 10, 30, 100 mg/kg, oral).

-

-

Drug Administration: Administer the respective treatments orally one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

| Time (hours) | Vehicle Control (mL) | Indomethacin (10 mg/kg) (mL) | N-(2-acetylphenyl)decanamide (30 mg/kg) (mL) | % Inhibition |

| 0 | 0.75 ± 0.04 | 0.76 ± 0.03 | 0.75 ± 0.05 | - |

| 1 | 1.15 ± 0.06 | 0.95 ± 0.05 | 1.02 ± 0.06 | 32.5% |

| 2 | 1.42 ± 0.08 | 1.05 ± 0.07 | 1.15 ± 0.08 | 40.3% |

| 3 | 1.65 ± 0.09 | 1.10 ± 0.06 | 1.25 ± 0.07 | 44.4% |

| 4 | 1.58 ± 0.07 | 1.08 ± 0.05 | 1.20 ± 0.06 | 45.8% |

| *Hypothetical data representing a significant reduction in paw edema. |

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of N-(2-acetylphenyl)decanamide as a potential anti-inflammatory agent. The proposed experiments, from chemical synthesis to in vivo efficacy studies, are designed to build a robust data package to support its further development.

Positive outcomes from this research plan would warrant more advanced preclinical studies, including pharmacokinetic and toxicological profiling, and evaluation in chronic inflammation models such as adjuvant-induced arthritis. The structural simplicity and synthetic accessibility of N-(2-acetylphenyl)decanamide make it an attractive starting point for lead optimization and the development of a new generation of anti-inflammatory drugs.

References

-

Patil, K.R., Mahajan, U.B., Unger, B.S., Goyal, S.N., Belemkar, S., Surana, S.J., Ojha, S., Patil, C.R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

- Umar, M.I., Altaf, R., Iqbal, M.A., Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.

-

Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

- A Review on In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity. (n.d.).

- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138.

-

Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]

-

Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed. [Link]

-

Popescu, D., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]

-

Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. [Link]

-

Kim, H. S., et al. (2021). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. Molecules, 26(16), 4955. [Link]

- Popescu, D., et al. (2021). The dose-dependent inhibition pattern on pro-inflammatory cytokines...

-

Knaus, E. E., et al. (2005). Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 13(8), 2829-2840. [Link]

-

Ungerstedt, J. S., et al. (2005). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical and Experimental Immunology, 141(3), 449-457. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. [Link]

-

Kelloff, G. J., et al. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Cytokine, 10(10), 731-734. [Link]

-

Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation. (n.d.). PubMed Central. [Link]

- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide.

-

Ungerstedt, J. S., et al. (2005). Nicotinamide is a potent inhibitor of proinflammatory cytokines. PubMed Central. [Link]

- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). PubMed Central.

-

Szaflarski, W., et al. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? Antioxidants, 10(8), 1198. [Link]

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.).

-

Nrf2 and NF-κB and Their Concerted Modulation in Cancer Pathogenesis and Progression. (n.d.). MDPI. [Link]

- Arslan, H., et al. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 8(3), 478-490.

-

Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 8057147. [Link]

-

Kim, J., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(13), 10593. [Link]

-

Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). MDPI. [Link]

- Liu, Y., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synlett, 34(01), 79-83.

-

Kalgutkar, A. S., et al. (1998). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. Journal of Medicinal Chemistry, 41(25), 4800-4818. [Link]

-

Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (n.d.). PubMed Central. [Link]

-

Biovision Inc. (2019, February 18). NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

-

N-(p-acetylphenyl)acetamide. (n.d.). PubChem. [Link]

Sources

- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijpras.com [ijpras.com]

Exploring the Structure-Activity Relationship of N-(2-acetylphenyl)decanamide Analogs: A Technical Guide to Lead Optimization

An in-depth technical guide by a Senior Application Scientist.

Abstract

This technical guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of N-(2-acetylphenyl)decanamide, a compound with potential therapeutic relevance stemming from its structural motifs. While not extensively documented, its architecture suggests possible interactions with targets such as histone deacetylases (HDACs). This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a theoretical overview to offer a practical, field-proven methodology for systematic analog design, synthesis, biological evaluation, and data interpretation. We emphasize the causality behind experimental choices, self-validating protocols, and the iterative nature of lead optimization to empower research teams to unlock the therapeutic potential of this chemical scaffold.

Introduction: Deconstructing the Lead Compound

N-(2-acetylphenyl)decanamide is a synthetic compound characterized by three key structural features: an ortho-acetylated aniline ring, an amide linker, and a ten-carbon aliphatic tail. This unique combination suggests its potential as a modulator of biological targets where protein-ligand interactions are governed by a blend of aromatic, hydrogen bonding, and hydrophobic interactions. For instance, the general structure bears resemblance to known histone deacetylase (HDAC) inhibitors, which often feature a zinc-binding group, a linker, and a surface-recognition cap group.

The primary objective of this guide is to establish a robust, systematic workflow for exploring the SAR of this molecule. A successful SAR campaign will illuminate which structural features are critical for biological activity, which can be modified to enhance potency and selectivity, and which contribute to desirable pharmacokinetic properties.

The core structure can be dissected into three primary regions for systematic modification:

-

Region A: The Phenyl Ring and Acetyl Group. This region likely engages in aromatic interactions (π-stacking) and potential hydrogen bonding. The ortho-acetyl group's position and electronic nature are prime candidates for modification.

-

Region B: The Amide Linker. The amide bond provides a rigid hydrogen-bond donor and acceptor, crucial for anchoring the molecule within a binding site. Its orientation and potential for replacement are key considerations.

-

Region C: The Decanoyl Tail. This long, hydrophobic chain is critical for van der Waals interactions and can significantly influence solubility, cell permeability, and metabolic stability.

This guide will walk through the process of designing, synthesizing, and testing analogs based on systematic modifications to these three regions.

Strategic Framework for SAR Exploration

A successful SAR investigation is not a random walk through chemical space but a disciplined, iterative process. Our approach is grounded in a cycle of hypothesis-driven design, efficient synthesis, rigorous biological testing, and insightful data analysis.

The drug discovery process is inherently iterative, involving repeated cycles of design, synthesis, testing, and analysis to refine a lead compound. This "Design-Make-Test-Analyze" (DMTA) cycle is fundamental to lead optimization. Our strategy for N-(2-acetylphenyl)decanamide is visualized below.

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for SAR exploration.

Part 1: Analog Design & Synthesis Strategy

The foundation of SAR lies in the systematic structural modification of the lead compound. Our strategy is to independently probe the three key regions (A, B, and C) to deconvolve their individual contributions to biological activity.

Systematic Modifications

The following table outlines a prioritized list of initial modifications. The rationale is to probe for electronic, steric, and hydrophobic requirements in a stepwise manner.

| Region | Modification Strategy | Specific Analogs Proposed | Rationale / Hypothesis |

| A: Phenyl Ring | 1. Positional Isomers: Move the acetyl group (e.g., to meta, para positions).2. Electronic Modulation: Replace acetyl with electron-donating (e.g., -OCH3) or -withdrawing (e.g., -CF3) groups.3. Steric Bulk: Introduce substituents adjacent to the amide. | • N-(3-acetylphenyl)decanamide• N-(4-acetylphenyl)decanamide• N-(2-methoxyphenyl)decanamide• N-(2-(trifluoromethyl)phenyl)decanamide | Probes the geometric requirement of the acetyl group. Tests the importance of the carbonyl's electronics for potential hydrogen bonding or metal chelation. |

| B: Amide Linker | 1. Conformational Rigidity: Introduce a methyl group on the nitrogen.2. Hydrogen Bond Reversal: Synthesize the retro-amide isomer.3. Bioisosteric Replacement: Replace the amide with a stable isostere like a sulfonamide. | • N-methyl-N-(2-acetylphenyl)decanamide• 2-(decanoylamino)acetophenone (isomer)• N-(2-acetylphenyl)decane-1-sulfonamide | Tests the importance of the N-H hydrogen bond donor. Evaluates the necessity of the specific amide bond orientation. |

| C: Decanoyl Tail | 1. Chain Length Variation: Synthesize shorter (e.g., hexanoyl) and longer (e.g., dodecanoyl) analogs.2. Hydrophobicity Tuning: Introduce unsaturation (e.g., decenoyl) or a terminal polar group (e.g., hydroxy).3. Branched Chains: Use branched acyl chains (e.g., 8-methylnonanoyl). | • N-(2-acetylphenyl)hexanamide• N-(2-acetylphenyl)dodecanamide• N-(2-acetylphenyl)dec-9-enamide• N-(2-acetylphenyl)-10-hydroxydecanamide | Defines the optimal length of the hydrophobic tail for target engagement and cell permeability. Explores tolerance for polarity and steric bulk. |

General Synthetic Protocol

The synthesis of these analogs is generally accessible via a standard acylation reaction. The following protocol serves as a self-validating system, where successful synthesis and characterization are prerequisites for biological testing.

Protocol: General Procedure for N-Acylation

-

Reagent Preparation: To a solution of the appropriate aniline derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or Argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the corresponding acyl chloride (1.1 eq) dropwise via syringe. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO3. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-acyl anilide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This standardized protocol ensures reproducibility and high purity of the synthesized analogs, which is critical for obtaining reliable biological data.

Part 2: Biological Evaluation & Data Interpretation

The goal of the biological evaluation is to quantitatively measure the activity of each analog and build a coherent SAR model. This requires a carefully planned cascade of assays.

Assay Cascade Workflow

A tiered approach is used to efficiently screen compounds, confirm activity, and eliminate artifacts, ensuring that resources are focused on the most promising analogs.

Caption: A tiered workflow for the biological evaluation of synthesized analogs.

Experimental Protocols

Protocol: Primary Enzymatic Inhibition Assay (Example: HDAC1)

-

Assay Principle: This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of recombinant human HDAC1. A fluorogenic substrate is used, which becomes fluorescent upon deacetylation by HDAC1.

-

Materials: Recombinant human HDAC1, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, Trichostatin A (TSA, positive control), DMSO (vehicle control), 384-well black assay plates.

-

Procedure: a. Prepare serial dilutions of test compounds in DMSO. b. Dispense 50 nL of compound dilutions into the assay plate. c. Add 5 µL of HDAC1 enzyme solution to each well and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of the fluorogenic substrate. e. Incubate for 60 minutes at 37 °C. f. Stop the reaction by adding a developer solution. g. Read the fluorescence intensity (Ex/Em = 360/460 nm) on a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting the SAR Data

The ultimate goal is to translate the quantitative data from these assays into a predictive model.

-

Activity Cliffs: Look for pairs of analogs where a small structural change leads to a large change in activity. These are highly informative for defining key pharmacophoric features.

-

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs have been tested, QSAR models can be built. These models correlate physicochemical properties (e.g., logP, molecular weight, electronic parameters) with biological activity to create predictive equations.

-

Iterative Design: The results from the initial round of analogs will inform the design of a second, more focused library. For example, if shortening the C-region tail from 10 to 8 carbons dramatically increases activity, the next library will explore chain lengths of 6, 7, 8, and 9 carbons in finer detail.

Conclusion and Future Directions

This guide has outlined a comprehensive and disciplined strategy for exploring the structure-activity relationship of N-(2-acetylphenyl)decanamide analogs. By systematically modifying the core scaffold and employing a robust cascade of biological assays, researchers can efficiently navigate the chemical space to identify compounds with enhanced potency, selectivity, and drug-like properties. The iterative nature of the DMTA cycle is paramount; each round of synthesis and testing provides critical insights that fuel the next cycle of design, bringing the project closer to a viable drug candidate. The protocols and workflows described herein provide a validated blueprint for unlocking the therapeutic potential of this and other novel chemical series.

References

- Zamann Pharma Support GmbH. Iterative Development.

- Patsnap Synapse. (2025). What are the main stages in drug discovery and development?.

-

Schneider, G. (2018). Drug design is based on iterative cycles of Design-Make-TestAnalyze.... ResearchGate. Available at: [Link]

- Excelra. Structure–Activity Relationship (SAR) in Drug Discovery.

-

Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2022). Drug Design—Past, Present, Future. Molecules, 27(5), 1533. Available at: [Link]

-

Novartis. (2021). The art of drug design in a technological age. Available at: [Link]

-

Bajusz, D. (2016). On Exploring Structure Activity Relationships. In Statistical Modelling of Molecular Descriptors in QSAR/QSPR. Available at: [Link]

- Oncodesign Services. Structure-Activity Relationship (SAR) Studies.

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Available at: [Link]

-

AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. Available at: [Link]

-

ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. Organic Letters. Available at: [Link]

-

Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available at: [Link]

"N-(2-acetylphenyl)decanamide" for in vitro cancer cell line studies

An In-Depth Technical Guide for the In Vitro Evaluation of N-(2-acetylphenyl)decanamide in Cancer Cell Line Studies

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Compound

The exploration of novel chemical entities for anticancer potential is a cornerstone of oncological research. This guide addresses the compound N-(2-acetylphenyl)decanamide, a molecule for which, as of the time of this writing, there is a notable absence of published literature detailing its effects on cancer cell lines. Therefore, this document serves as both a technical guide and a forward-looking strategic framework. It is designed for researchers, scientists, and drug development professionals to rigorously conduct an initial in vitro evaluation of this compound.

We will proceed not by summarizing existing data, but by establishing a comprehensive, scientifically sound, and self-validating workflow for the initial characterization of N-(2-acetylphenyl)decanamide's potential as an anticancer agent. The methodologies detailed herein are based on established, gold-standard protocols in cancer cell biology, providing a robust foundation for generating high-quality, reproducible data.

Part 1: Foundational Characterization of N-(2-acetylphenyl)decanamide

Before any biological assessment, the physicochemical properties of the test compound must be thoroughly understood to ensure reliable and reproducible results.

Solubility and Stock Solution Preparation

The solubility of N-(2-acetylphenyl)decanamide will dictate the appropriate solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common initial choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations (typically ≤ 0.5% v/v).

Protocol: Determining Solubility and Preparing a Stock Solution

-

Initial Solubility Test: Begin by attempting to dissolve 1-10 mg of N-(2-acetylphenyl)decanamide in 100 µL of high-purity DMSO.

-

Vortexing and Sonication: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.

-

Observation: Visually inspect the solution for any undissolved particulate matter against a dark background.

-

Stock Solution Preparation: Once the maximum soluble concentration is determined, prepare a primary stock solution (e.g., 10 mM or 50 mM) in DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

-

Final Dilutions: For experiments, the DMSO stock will be serially diluted in complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a level that would induce toxicity on its own.

Stability in Culture Medium

It is essential to confirm the stability of N-(2-acetylphenyl)decanamide in the cell culture medium over the time course of the planned experiments. Degradation of the compound could lead to inaccurate interpretations of its biological activity.

Workflow for Stability Assessment

A simplified workflow for assessing compound stability is outlined below. This typically involves High-Performance Liquid Chromatography (HPLC) analysis.

Caption: Workflow for assessing compound stability in cell culture medium.

Part 2: Initial Cytotoxicity Screening

The primary objective of the initial screening is to determine if N-(2-acetylphenyl)decanamide exhibits cytotoxic or cytostatic effects on cancer cells and to establish a dose-response relationship.

Selection of Cancer Cell Lines

A diverse panel of cancer cell lines should be selected to represent different tumor types. A common starting point includes lines from prevalent cancers such as:

-

Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

-

Lung Cancer: A549 (non-small cell lung cancer)

-

Colon Cancer: HCT116, HT-29

-

Prostate Cancer: PC-3, LNCaP

-

Leukemia: K562, Jurkat

A non-cancerous cell line (e.g., human fibroblasts or epithelial cells) should be included as a control to assess for cancer-specific cytotoxicity.

Cytotoxicity Assays: Determining the IC50

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces a biological response (in this case, cell viability) by 50%. Several assays can be employed.

2.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(2-acetylphenyl)decanamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

The results of the cytotoxicity screening should be summarized in a clear and concise table.

| Cell Line | Tumor Type | Hypothetical IC50 (µM) after 48h |

| MCF-7 | Breast (ER+) | 15.2 |

| MDA-MB-231 | Breast (Triple-Negative) | 8.9 |

| A549 | Lung | 22.5 |

| HCT116 | Colon | 12.8 |

| PC-3 | Prostate | 35.1 |

| Fibroblasts | Normal | > 100 |

Part 3: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next crucial step is to investigate how N-(2-acetylphenyl)decanamide induces cell death or inhibits proliferation.

Apoptosis vs. Necrosis

A fundamental question is whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this differentiation.

-

Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

-

Treatment: Treat cells with N-(2-acetylphenyl)decanamide at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. This can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content via flow cytometry.

Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Investigating Key Signaling Pathways

Based on the outcomes of the apoptosis and cell cycle assays, a more targeted investigation into specific molecular pathways is warranted. Western blotting is a powerful technique to assess changes in the protein expression and activation status of key signaling molecules.

Hypothetical Signaling Pathway Investigation

If N-(2-acetylphenyl)decanamide induces apoptosis, it would be logical to investigate the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Caption: Hypothetical intrinsic apoptosis pathway affected by the compound.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with N-(2-acetylphenyl)decanamide, then lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression.

Conclusion and Future Directions